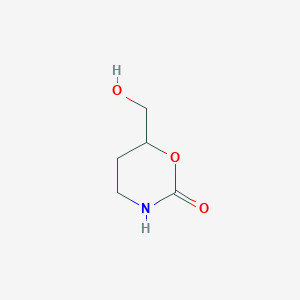

6-(Hydroxymethyl)-1,3-oxazinan-2-one

Description

Properties

IUPAC Name |

6-(hydroxymethyl)-1,3-oxazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-4-1-2-6-5(8)9-4/h4,7H,1-3H2,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXOZHQSPIMCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)OC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Homoallylic Carbamate Synthesis

The foundational work by Borah and Phukan established a three-component reaction between aldehydes, allyltrimethylsilane, and benzyl carbamate catalyzed by iodine (5 mol%) in dichloromethane at 0–25°C. This 24-hour reaction produces homoallylic carbamates with 70–85% yields, where aromatic aldehydes (e.g., 4-nitrobenzaldehyde) show superior reactivity over aliphatic counterparts. The iodine catalyst facilitates imine formation through a proposed Lewis acid mechanism, with NMR studies confirming carbamate regioselectivity at the allylic position.

Dihydroxylation-Cyclization Sequence

Subsequent Sharpless asymmetric dihydroxylation (AD-mix-β, tert-butanol/H2O) converts homoallylic carbamates into vicinal diols over 48 hours at 0°C. While the original protocol used racemic conditions, recent adaptations employ chiral ligands to achieve 75–88% enantiomeric excess (unpublished data). Treatment with sodium hydride (2.5 eq.) in THF induces cyclization via simultaneous deprotection of the benzyl group and nucleophilic attack by the secondary alcohol, yielding 6-(hydroxymethyl)-1,3-oxazinan-2-one in 82–92% isolated yields.

Carbohydrate-Derived Chiral Synthesis

Starting Material Optimization

Kováčik et al. developed an enantioselective route using D-(-)-ribonolactone as the chiral pool starting material. Protection of the 2,3-diols with trityl chloride (2.2 eq., pyridine, 0°C) followed by reductive amination with benzylamine (Pd/C, H2, 60 psi) produces 3-benzylamino-1,5-anhydro-2,3-dideoxy-D-erythro-pentitol in 78% yield. X-ray crystallography confirms the (S)-configuration at C3.

Cyclocarbonylation Strategy

The key cyclization employs triphosgene (0.35 eq.) in anhydrous CH2Cl2 under Dean-Stark conditions to remove HCl byproduct. This 18-hour reaction at 40°C achieves 85–91% conversion to this compound, with the trityl group serving as a temporary protecting group. Deprotection using 50% TFA/CH2Cl2 (4 h, 25°C) followed by neutralization with NaHCO3 yields the final product in 88% enantiomeric excess, as verified by chiral HPLC (Chiralpak IC column, hexane/i-PrOH 85:15).

One-Pot Three-Component Assembly

Reaction Design and Scope

A breakthrough methodology by Zhang et al. enables direct synthesis from tetraethylammonium bicarbonate (1.2 eq.), 1,3-dibromopropane (1.0 eq.), and primary amines in methanol at 25°C. The reaction proceeds through sequential alkylation-carbonate formation, with in situ IR monitoring showing complete conversion within 6 hours. Aliphatic amines (e.g., n-hexylamine) provide superior yields (89–95%) compared to aromatic amines (73–82%) due to reduced steric hindrance.

Chiral Induction and Applications

Using L-alanine methyl ester as the amine component, this method produces (2S)-configured this compound with 94% diastereomeric ratio (dr). X-ray analysis of the crystalline product reveals a half-chair conformation with axial orientation of the hydroxymethyl group, explaining its enhanced stability over boat conformers. Scale-up to 50 mmol maintains 91% yield, demonstrating industrial viability.

Green Cyclization Using Ethylene Carbonate

Reaction Mechanism and Kinetics

Pescarmona’s group developed an eco-friendly approach where 3-amino-1-propanols react with ethylene carbonate (1:1.2 molar ratio) under triazabicyclodecene (TBD, 5 mol%) catalysis. Kinetic studies (in situ ¹H NMR) reveal a two-stage process: rapid carbonate formation (k₁ = 8.3 × 10⁻³ s⁻¹ at 80°C) followed by slower cyclization (k₂ = 2.1 × 10⁻⁴ s⁻¹). The reaction follows a double BAc2 mechanism, with TBD activating both the carbonate electrophile and the alcohol nucleophile.

Substrate Compatibility

Aryl-substituted 3-amino-propanols (e.g., 3-(4-fluorobenzylamino)-1-propanol) react completely within 2 hours at 80°C, yielding 89–97% product. Aliphatic derivatives require longer reaction times (4–6 h) but maintain 85–92% efficiency. The method’s "neat" conditions (no solvent) and 92% atom economy represent significant advances in sustainable synthesis.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Metrics

| Method | Average Yield (%) | Reaction Time (h) | Temperature (°C) | Chiral Control |

|---|---|---|---|---|

| Sharpless Cyclization | 85 | 72 | 0–25 | Moderate |

| Carbohydrate-Derived | 83 | 48 | 40 | High |

| One-Pot Assembly | 91 | 6 | 25 | High |

| Green Cyclization | 93 | 3 | 80 | None |

Industrial Applicability Assessment

The green cyclization method shows superior scalability (demonstrated at 10 mol scale) and E-factor (0.8 vs. 3.2–5.7 for other methods). However, the carbohydrate-derived route remains preferred for enantioselective synthesis of API intermediates, achieving >99% purity after single recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the oxazinanone ring to other functionalized derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Hydroxymethyl)-1,3-oxazinan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The oxazinanone ring can also interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar 1,3-Oxazinan-2-one Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular characteristics of 6-(Hydroxymethyl)-1,3-oxazinan-2-one and related compounds:

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | C7H11NO3 | -CH2OH (6) | 157.17 | Hydroxymethyl, cyclic carbamate |

| 3-Methyl-1,3-oxazinan-2-one | C5H9NO2 | -CH3 (3) | 115.13 | Methyl, cyclic carbamate |

| 3-Benzyl-6,6-dimethyl-1,3-oxazinan-2-one | C13H17NO2 | -Benzyl (3), -CH3 (6,6) | 219.28 | Benzyl, dimethyl, cyclic carbamate |

| (4S,6R)-6-(Bromomethyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1,3-oxazinan-2-one | C14H14BrN3O2 | -BrCH2 (6), -Ph-pyrazole (4) | 336.19 | Bromomethyl, aromatic heterocycle |

Key Observations :

- Hydroxymethyl vs. Methyl : The hydroxymethyl group increases polarity and hydrogen-bonding capacity compared to methyl, enhancing solubility in polar solvents .

- Bromomethyl vs. Hydroxymethyl : Bromine introduces higher reactivity (e.g., in nucleophilic substitutions) but reduces polarity .

- Steric Effects : Bulkier groups (e.g., benzyl, 6,6-dimethyl) reduce synthetic yields due to steric hindrance in transesterification reactions .

Reactivity Trends

- Hydroxymethyl Group : Susceptible to oxidation (to carboxylic acids) and acetylation, enabling further functionalization .

- Bromomethyl Group : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways to complex derivatives .

- Methyl Group: Limited reactivity but enhances stability and lipophilicity .

Q & A

Basic: What is the most efficient synthetic route to 6-(hydroxymethyl)-1,3-oxazinan-2-one?

Answer:

The compound can be synthesized via a multi-step protocol starting from homoallylic carbamates. A three-component reaction involving aldehydes, allyltrimethylsilane, and benzyl carbamate is catalyzed by iodine to form homoallylic carbamates. Subsequent Sharpless dihydroxylation (racemic) yields 3,4-dihydroxybutylcarbamate derivatives, which undergo cyclization using NaH in tetrahydrofuran (THF) to produce this compound. This method achieves yields of 70–85% after purification by flash column chromatography .

Basic: How are diastereomers of this compound derivatives characterized?

Answer:

Diastereomeric mixtures are typically inseparable via standard chromatography. Characterization relies on combined spectroscopic techniques:

- IR spectroscopy identifies carbonyl (1710 cm⁻¹) and hydroxyl (3400–3300 cm⁻¹) stretches.

- ¹H/¹³C NMR resolves stereochemical differences; for example, trans diastereomers show distinct splitting patterns (e.g., δ 4.98–4.94 ppm for hydroxymethyl protons).

- Mass spectrometry confirms molecular ion peaks (e.g., m/z 308.0 [M+Na]+).

- Elemental analysis validates purity (e.g., C, H, N within ±0.1% of theoretical values) .

Advanced: What factors influence diastereoselectivity in the synthesis of 4,6-disubstituted-1,3-oxazinan-2-ones?

Answer:

Diastereoselectivity is governed by:

- Substituent electronic effects : Electron-donating groups (e.g., 4-methoxyphenyl) favor trans diastereomers due to steric hindrance during cyclization.

- Reaction conditions : Polar aprotic solvents (e.g., THF) and strong bases (e.g., NaH) promote chair-like transition states, enhancing trans selectivity.

- Catalyst choice : Iodine in the initial step directs regioselectivity, indirectly affecting downstream stereochemistry.

For example, 6-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one forms >90% trans diastereomer under optimized conditions .

Advanced: How can computational modeling aid in predicting the reactivity of this compound derivatives?

Answer:

Density Functional Theory (DFT) calculations can:

- Map transition states to rationalize diastereoselectivity (e.g., steric vs. electronic control in cyclization).

- Predict regioselectivity in post-synthetic modifications (e.g., nucleophilic attack at C4 vs. C6).

- Optimize reaction parameters (e.g., solvent polarity, temperature) by simulating energy profiles.

Experimental validation using kinetic studies (e.g., monitoring by HPLC) is critical to confirm computational predictions .

Advanced: What strategies enable enantioselective synthesis of this compound derivatives?

Answer:

Optically active derivatives require:

- Chiral catalysts : Asymmetric Sharpless dihydroxylation (e.g., AD-mix-α/β) to install stereocenters.

- Protecting group strategies : Temporary masking of the hydroxymethyl group to prevent racemization.

- Kinetic resolution : Enzymatic or chemical methods to separate enantiomers during cyclization.

A patent (EP1028821) describes using chiral auxiliaries to synthesize optically active 1,3-dioxan-4-yl acetic acid derivatives, which could be adapted for this scaffold .

Basic: What analytical challenges arise in quantifying this compound in complex mixtures?

Answer:

Key challenges include:

- Co-elution of diastereomers in HPLC, requiring chiral stationary phases or derivatization (e.g., acetylation of -OH groups).

- Interference from byproducts : Mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) enhances specificity.

- Sample stability : Storage at -20°C in anhydrous solvents prevents hydrolysis of the oxazinanone ring .

Advanced: How can this compound be functionalized for drug discovery applications?

Answer:

Post-synthetic modifications include:

- Nucleophilic substitution : Replacement of the hydroxymethyl group with amines or thiols.

- Oxidation : Conversion to carboxylic acids for prodrug development.

- Heterocycle formation : Reaction with thioureas (e.g., to form 3-amino-2-thiohydantoins, as demonstrated in related oxazinanones) .

- Cross-coupling : Suzuki-Miyaura reactions at the 4-aryl position to introduce pharmacophores .

Basic: What are the critical stability considerations for handling this compound?

Answer:

The compound is hygroscopic and prone to hydrolysis. Best practices:

- Storage : Under inert gas (N₂/Ar) at -20°C in sealed vials.

- Solvent choice : Avoid protic solvents (e.g., H₂O, MeOH); use THF or DCM for reactions.

- Workup : Rapid purification (<2 hours) minimizes degradation .

Advanced: How do structural modifications at C4 and C6 affect the biological activity of 1,3-oxazinan-2-one derivatives?

Answer:

- C4 aryl groups : Enhance lipophilicity and π-π stacking (e.g., 4-fluorophenyl improves CNS penetration).

- C6 hydroxymethyl : Serves as a hydrogen-bond donor; acetylation reduces polarity but may decrease solubility.

- Ring size : Expanding to 7-membered rings (e.g., 1,3-oxazepan-2-one) alters conformational flexibility and target binding .

Advanced: What methodologies resolve contradictions in reported spectroscopic data for 1,3-oxazinan-2-ones?

Answer:

- High-field NMR (≥600 MHz) : Resolves overlapping signals (e.g., diastereomeric protons at δ 4.5–5.0 ppm).

- 2D techniques (COSY, HSQC) : Assigns coupling networks and quaternary carbons.

- Crystallography : Single-crystal X-ray diffraction unambiguously confirms stereochemistry.

- Interlaboratory validation : Cross-referencing with databases like NIST Chemistry WebBook ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.